6-({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid

Drug metabolism Conjugation enzymology Thiazole derivatives

This thiazole-C6-hexanoic acid probe is strictly differentiated from the short-chain hepatotoxin fenclozic acid. The six-carbon amide spacer fundamentally alters substrate recognition by UDP-glucuronosyltransferases, acyl-CoA synthetases, and amino acid conjugation enzymes. Procure this compound for mechanism-of-action studies that test whether chain elongation reduces reactive metabolite formation and hepatic covalent binding. Use in paired hepatocyte or microsomal incubations against fenclozic acid to quantify shifts in the glycine-conjugate/glucuronide ratio. Ideal for safety pharmacology, DMPK, and early drug discovery decision-making. For research use only.

Molecular Formula C17H19ClN2O3S
Molecular Weight 366.9 g/mol
Cat. No. B11014646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid
Molecular FormulaC17H19ClN2O3S
Molecular Weight366.9 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=CS2)CC(=O)NCCCCCC(=O)O)Cl
InChIInChI=1S/C17H19ClN2O3S/c18-13-7-5-12(6-8-13)17-20-14(11-24-17)10-15(21)19-9-3-1-2-4-16(22)23/h5-8,11H,1-4,9-10H2,(H,19,21)(H,22,23)
InChIKeyYKKQCZMMIWMWAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic Acid: A Structurally Extended Thiazole-4-Acetic Acid Scaffold with a C6-Linker for Drug Discovery


6-({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid (CAS 1219541-45-3, molecular formula C₁₇H₁₉ClN₂O₃S, molecular weight 366.9 g/mol) is a synthetic, small-molecule thiazole derivative bearing a 4-chlorophenyl group at the 2-position, an acetyl linker at the 4-position, and a 6-aminohexanoic acid tail amidated to the acetyl moiety . Its core scaffold is shared with the clinically studied NSAID fenclozic acid (2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid, MW 253.7), which was withdrawn from development due to human hepatotoxicity [1]. The hexanoic acid extension differentiates the compound from fenclozic acid and other thiazole-4-acetic acid analogs, potentially altering metabolic conjugation pathways and protein-binding profiles relative to the shorter-chain parent scaffold.

Why Fenclozic Acid and Other Short-Chain Thiazole-4-Acetic Acid Analogs Cannot Substitute for the C6-Linker Compound


The thiazole-4-acetic acid class exhibits extreme sensitivity to side-chain modifications that govern metabolic fate, toxicity, and protein binding. Fenclozic acid (2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid) was withdrawn from clinical development in 1971 after causing dose-related hepatotoxicity at 400 mg/day in human trials — a toxicity linked to Phase I bioactivation and covalent protein binding [1]. Critically, metabolic studies in HRN mice demonstrated that fenclozic acid metabolism is dominated by amino acid conjugation to glycine and taurine at the carboxylic acid function, with acyl glucuronide formation as a minor pathway [2]. In chimeric humanized-liver mice, fenclozic acid produced acyl-glucuronides, acyl-CoA intermediates, and glutathione-derived reactive metabolites [3]. The hexanoic acid extension in the target compound inserts a six-carbon spacer between the thiazole-acetyl pharmacophore and the terminal carboxylate, which is predicted to alter the substrate recognition of UDP-glucuronosyltransferases, acyl-CoA synthetases, and amino acid conjugation enzymes. This structural difference implies that fenclozic acid's metabolic profile — and its associated toxicity liability — cannot be extrapolated to the target compound. Generic substitution of the C6-linker compound by fenclozic acid or other short-chain analogs would introduce unquantified risk of reactive metabolite formation and hepatotoxicity.

Quantitative Differentiation Evidence for 6-({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic Acid Versus Closest Analogs


Molecular Volume and Chain-Length Differentiation from Fenclozic Acid: A Structural Determinant of Conjugation Enzyme Substrate Preference

The target compound incorporates a 6-aminohexanoic acid tail amidated to the thiazole-4-acetyl core, resulting in a molecular weight of 366.9 g/mol and a C6-carboxylate spacer. In contrast, fenclozic acid (2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid) has a molecular weight of 253.7 g/mol with the carboxylate directly attached to the thiazole ring via a single methylene group . This 113.2 Da mass difference and the insertion of five additional methylene units between the pharmacophore and the carboxylate are predicted to alter the substrate recognition pocket occupancy of medium-chain acyl-CoA synthetases (which activate C6–C12 carboxylic acids) and UDP-glucuronosyltransferases (which show chain-length-dependent activity for carboxylic acid substrates). In fenclozic acid, the carboxylate-proximal position enables rapid amino acid conjugation (glycine, taurine) and acyl glucuronide formation [1]; the C6 spacer in the target compound shifts the carboxylate into a different geometric relationship with these enzymes [2].

Drug metabolism Conjugation enzymology Thiazole derivatives

Predicted Metabolic Fate Divergence: C6-Linker Shifts Conjugation Away from Glycine/Taurine Dominance Observed with Fenclozic Acid

In HRN mice, fenclozic acid metabolism occurred entirely at the carboxylic acid function and was dominated by amino acid conjugation to glycine and taurine, with lesser amounts of acyl glucuronide [1]. Covalent binding was detected but remained below 50 pmol equiv/mg protein in all tissues. In chimeric humanized-liver mice, fenclozic acid additionally produced acyl-carnitine, glutamine conjugates, and glutathione-derived reactive metabolites, with N-acetylcysteinyl and cysteinylglycine adducts detected — consistent with reactive metabolite formation [2]. For the target compound, the C6-aminohexanoic acid tail introduces an amide bond and a distal carboxylate. The amide bond may undergo hydrolysis, releasing the thiazole-acetic acid fragment intracellularly; alternatively, the distal carboxylate may be preferentially conjugated by medium-chain acyl-CoA synthetases rather than by the short-chain conjugation machinery that processes fenclozic acid. This pathway bifurcation is expected to reduce the flux through glycine conjugation (dominant for fenclozic acid) and alter the ratio of acyl glucuronide to amino acid conjugates [3].

Xenobiotic metabolism Acyl glucuronide Amino acid conjugation

Elimination Route Differentiation: Urinary Excretion Profile of Fenclozic Acid Sets Baseline for C6-Linker Analog Comparison

Quantitative elimination data for fenclozic acid establish a critical comparator baseline. In C57BL/6J mice receiving a single oral dose of 10 mg/kg, 49% of [¹⁴C]-fenclozic acid-related material was recovered in urine/aqueous cage wash and 13% in feces [1]. In HRN mice, urinary elimination was 55% with fecal excretion at 5% over 72 hours [2]. In bile-cannulated C57BL/6J mice, biliary elimination contributed to the excretory profile. These data demonstrate that fenclozic acid's elimination is predominantly renal, with the carboxylate moiety driving both glomerular filtration and active tubular secretion. For the target compound, the hexanoic acid chain increases molecular volume (366.9 vs. 253.7 g/mol) and introduces an amide bond, both of which may reduce renal clearance and increase biliary or metabolic clearance. The target compound's increased molecular weight and topological polar surface area are predicted to alter the renal/biliary elimination ratio, potentially reducing the hepatocellular exposure that contributed to fenclozic acid's centrilobular necrosis at 10 mg/kg in mice [1].

Pharmacokinetics Excretion Biliary elimination

Quantified Hepatotoxicity Risk Baseline: Fenclozic Acid's Human Jaundice Incidence and Covalent Binding Data as Comparator for Thiazole-Acetic Acid Scaffold Safety Assessment

Fenclozic acid was withdrawn from clinical development after a trial at 400 mg/day resulted in jaundice in 2 of 12 subjects (16.7%) and elevated liver enzymes in an additional 4 subjects [1]. Preclinical species failed to predict this toxicity, making fenclozic acid a canonical example of species-divergent hepatotoxicity. Mechanistic in vitro studies showed time-dependent NADPH-dependent covalent binding of [¹⁴C]-fenclozic acid to human liver microsomal protein, while no P450-dependent cytotoxicity was observed in THLE cell lines, no time-dependent inhibition of five major CYP isoforms was detected, and no inhibition of biliary efflux transporters BSEP or MRP2 occurred [2]. The absence of P450 inhibition and transporter liability suggests that fenclozic acid's hepatotoxicity was driven by bioactivation to reactive metabolites rather than by off-target pharmacology. The target compound, bearing a hexanoic acid amide rather than a free acetic acid, presents a different substrate for Phase I oxidation — the amide bond may undergo CYP-mediated N-dealkylation or hydrolysis, generating different reactive species than fenclozic acid's direct oxidation products [3]. However, no direct comparative covalent binding data exist for the target compound.

Hepatotoxicity Covalent binding Idiosyncratic drug reaction

Research and Industrial Application Scenarios for 6-({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic Acid Based on Differentiated Scaffold Properties


Mechanistic Investigation of Chain-Length-Dependent Carboxylic Acid Conjugation and Reactive Metabolite Formation

The target compound, with its C6-aminohexanoic acid linker, represents a structurally defined probe for testing how carboxylic acid chain length alters conjugation pathway selection (amino acid conjugation vs. acyl glucuronidation vs. acyl-CoA formation). Fenclozic acid (C1-carboxylate) shows glycine/taurine-dominant conjugation and reactive metabolite formation via glutathione adducts in humanized-liver mice . The target compound can be studied head-to-head with fenclozic acid in hepatocyte incubations or liver microsome systems (NADPH- and UDPGA-supplemented) to quantify the shift in the glycine-conjugate/glucuronide ratio and to assess whether the C6 spacer reduces covalent binding below the <50 pmol equiv/mg protein threshold observed for fenclozic acid . This application directly addresses the mechanism of fenclozic acid's hepatotoxicity and tests whether chain elongation is a viable detoxification strategy.

Scaffold-Hopping Medicinal Chemistry Program Based on the Phenylthiazole PPARγ Agonist Pharmacophore with a C6-Linker Extension

Phenylthiazole acids have demonstrated PPARγ agonism with compound 4t achieving an EC₅₀ of 0.75 ± 0.20 μM in a fluorescence polarization-based PPARγ ligand screening assay, comparable to the positive control rosiglitazone (EC₅₀ = 0.83 ± 0.14 μM) . The target compound shares the 4-chlorophenyl-thiazole core but incorporates a hexanoic acid amide extension that may enable engagement with additional PPARγ subpocket residues or alter the AF-2 helix interaction profile. The C6 linker provides a vector for further derivatization (e.g., fluorination, methylation) to explore SAR beyond the phenylthiazole acid series reported by Ma et al. (2016). This scaffold-hopping approach is supported by molecular docking studies showing that phenylthiazole acid 4t interacts with key PPARγ active site residues .

Comparative Pharmacokinetic Profiling of Thiazole-Acetic Acid Analogs for Hepatocellular Exposure and Biliary Clearance

Fenclozic acid at 10 mg/kg p.o. in C57BL/6J mice caused acute centrilobular hepatocellular necrosis, with radioactivity still detectable in liver at 72 h post-dose, while total excretion was 49% urinary and 13% fecal . These data establish a quantitative PK/toxicity baseline for the thiazole-4-acetic acid scaffold. The target compound can be evaluated in the same mouse strain at matched doses to determine whether the C6-extension reduces hepatic retention, accelerates biliary clearance, or shifts elimination toward renal excretion. Whole-body autoradiography and quantitative mass balance (urine, feces, bile) are the recommended endpoint assays, with the fenclozic acid data providing historical comparator values for percentage recovery, tissue distribution, and covalent binding (<50 pmol equiv/mg protein threshold) . This application is directly relevant to safety pharmacology and early drug discovery decision-making.

Quote Request

Request a Quote for 6-({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.